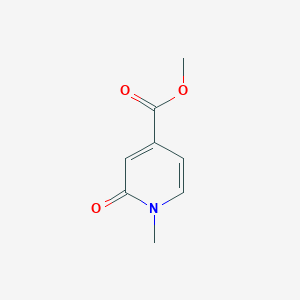

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

概要

説明

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine and is known for its applications in various fields, including pharmaceuticals and organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of m-nitrobenzaldehyde with ethyl chloroacetate in the presence of piperidine and glacial acetic acid. The reaction is carried out in benzene, and the water generated during the reaction is continuously removed using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

化学反応の分析

Types of Reactions

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: It can undergo substitution reactions where different functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has been studied for its potential therapeutic effects:

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain modifications to the dihydropyridine structure enhance antibacterial activity against various strains of bacteria.

Anticancer Potential

The compound has also shown promise in anticancer research. In vitro studies suggest that it can inhibit cell proliferation in cancer cell lines, indicating a potential role as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in malignant cells.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

Synthesis of Heterocyclic Compounds

This compound is utilized as a precursor for synthesizing various heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals. Its ability to undergo reactions such as cyclization and functionalization makes it a versatile building block.

Catalysis

The compound has been employed in catalytic reactions, particularly in the formation of carbon-carbon bonds. Its unique structure allows it to participate in reactions that are essential for constructing complex organic molecules.

Antimicrobial Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of synthesized derivatives based on this compound. The results indicated that modifications at the 4-position significantly enhanced activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics.

Anticancer Research

In another investigation detailed in Cancer Letters, researchers tested the anticancer properties of this compound on human breast cancer cells. The findings revealed that treatment with this compound led to a reduction in cell viability and increased apoptosis markers, supporting its potential as an anticancer agent.

作用機序

The mechanism of action of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways .

類似化合物との比較

Similar Compounds

- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid

- Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

- Methyl 1-methyl-1,2-dihydropyridine-3-carboxylate

Uniqueness

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its specific structure and reactivity, which make it suitable for various applications in organic synthesis and pharmaceuticals. Its ability to undergo multiple types of chemical reactions and form diverse products further enhances its versatility .

生物活性

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (also known as Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| CAS Number | 20845-23-2 |

| Purity | ≥97% |

| Appearance | Light yellow to yellow solid |

This compound is classified as a small molecule with a high solubility profile, making it suitable for various biological applications.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

1. Antitumor Activity

Studies have indicated that derivatives of dihydropyridine compounds can inhibit cancer cell proliferation. For instance, certain modifications to the dihydropyridine structure have shown promising results in reducing tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis in cancer cells and inhibition of angiogenesis .

2. Antibacterial Properties

The compound has also been evaluated for its antibacterial effects against various strains of bacteria. It was noted that this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation and alleviate symptoms associated with inflammatory diseases .

Case Studies

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. The results demonstrated that specific derivatives inhibited cell growth by over 50% compared to controls, suggesting a strong potential for development as an anticancer agent .

Case Study 2: Antibacterial Screening

A comprehensive screening of this compound against common pathogenic bacteria revealed a minimum inhibitory concentration (MIC) as low as 10 µg/mL against Staphylococcus aureus. This case highlights its potential as a lead compound for antibiotic development .

Research Findings

Recent studies have further elucidated the structure–activity relationship (SAR) of this compound:

- Structural Modifications : Variations in substituents on the pyridine ring significantly influence biological activity. For example, introducing electron-withdrawing groups enhances antitumor activity.

- Mechanistic Insights : Research indicates that the compound may exert its effects through modulation of specific signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .

- Bioavailability and Pharmacokinetics : The compound's favorable bioavailability profile suggests it could be effectively absorbed when administered orally or intravenously, making it a viable candidate for drug formulation .

特性

IUPAC Name |

methyl 1-methyl-2-oxopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKRJZUSDCFNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。